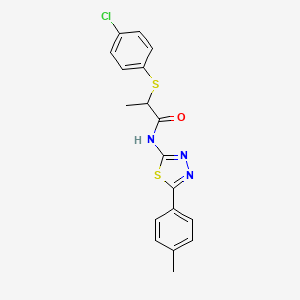

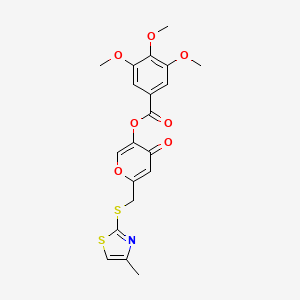

![molecular formula C18H13Cl3N2O2S B3009457 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 339275-89-7](/img/structure/B3009457.png)

4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and potential applications, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves cyclization reactions, nucleophilic substitutions, and the use of various reagents and catalysts. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor in the presence of dry HCl in dioxane followed by nucleophilic substitution . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, treatment with hydrazine hydrate, and a ring closure reaction . These methods could potentially be adapted for the synthesis of "4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, and NMR. For example, the vibrational spectral analysis of a related compound was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . The molecular docking results from these studies can suggest potential inhibitory activity against various targets, indicating the compound's possible therapeutic applications .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, the oxidation of a sulfur atom in a related compound led to the formation of a sulfinyl derivative, with the structure confirmed by spectroscopic methods . The reactivity of the chlorophenoxy group in such compounds can also be studied through derivatization reactions, as seen in the analysis of chlorophenoxy acid herbicides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational signatures, nonlinear optical behavior, and charge distribution, can be analyzed using computational and experimental methods. The nonlinear optical behavior of a related compound was theoretically predicted, and molecular docking results suggested potential anti-diabetic activity . The synthesized derivatives of similar compounds were found to be potential antibacterial agents and moderate inhibitors of enzymes, indicating their potential for therapeutic use . Additionally, the pharmacokinetic properties of these compounds can be investigated through adsorption, distribution, metabolism, excretion, and toxicity studies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Sulfanyl-Substituted Compounds : Research demonstrates methods for synthesizing sulfanyl-substituted bicyclic dioxetanes, potentially including derivatives of 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine. These compounds exhibit stability at room temperature and have applications in chemiluminescence studies (Watanabe et al., 2010).

Cytotoxic Activity of Pyrimidine Derivatives : Investigations into the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, which could include compounds structurally similar to 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, have revealed significant insights. These studies focus on the interaction of these compounds with various cell lines, contributing to cancer research (Stolarczyk et al., 2018).

Antibacterial Potential and Bioactivity : Research on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, related to the structure of interest, has shown significant antibacterial activity against various strains. These findings are important for developing new antibacterial agents (Siddiqui et al., 2014).

Determination of Solubility in Various Solvents : The solubility of 2,4-dichloro-5-methoxypyrimidine, a compound similar to the one , has been studied in different solvents. This research is crucial for understanding the physical properties and potential applications of these compounds in various mediums (Liu et al., 2010).

Environmental Applications

- Degradation of Chlorophenoxy Herbicides : Studies on the electrochemical degradation of chlorophenoxy herbicides, which may include compounds similar to 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, have significant implications for environmental protection. This research is pivotal in developing methods for mitigating the impact of such compounds on ecosystems (Brillas et al., 2003).

Eigenschaften

IUPAC Name |

4-(4-chlorophenoxy)-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O2S/c1-24-16-9-22-18(26-10-11-2-3-13(20)8-15(11)21)23-17(16)25-14-6-4-12(19)5-7-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNIDTREFWDJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)SCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

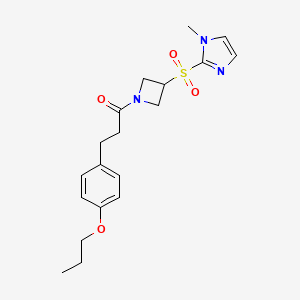

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)

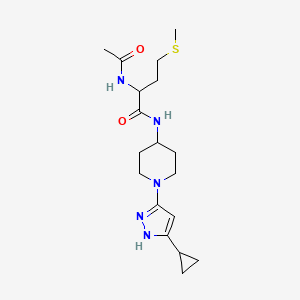

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

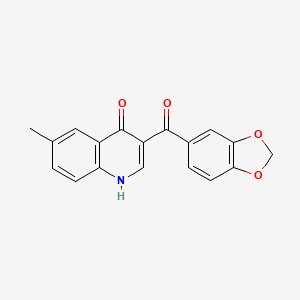

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)